molecular formula C9H21PS4 B14746979 Tripropan-2-yl phosphorotetrathioate CAS No. 2386-41-6

Tripropan-2-yl phosphorotetrathioate

Cat. No.: B14746979
CAS No.: 2386-41-6
M. Wt: 288.5 g/mol
InChI Key: GYQKYJKFOKWNED-UHFFFAOYSA-N
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Description

Tripropan-2-yl phosphorotetrathioate (IUPAC name: tris(propan-2-yl) phosphorotetrathioate) is an organophosphorus compound characterized by a central phosphorus atom bonded to four sulfur atoms and three isopropyl groups. This structure confers unique chemical properties, including high thermal stability and resistance to hydrolysis, making it relevant in industrial applications such as agrochemical intermediates or corrosion inhibitors.

Properties

CAS No.

2386-41-6

Molecular Formula

C9H21PS4

Molecular Weight

288.5 g/mol

IUPAC Name

tris(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21PS4/c1-7(2)12-10(11,13-8(3)4)14-9(5)6/h7-9H,1-6H3

InChI Key

GYQKYJKFOKWNED-UHFFFAOYSA-N

Canonical SMILES

CC(C)SP(=S)(SC(C)C)SC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tripropan-2-yl phosphorotetrathioate typically involves the reaction of phosphorus pentasulfide with propan-2-ol under controlled conditions. The reaction proceeds as follows: [ \text{P}4\text{S}{10} + 6 \text{C}_3\text{H}_8\text{O} \rightarrow 4 \text{(C}_3\text{H}_7\text{O})_3\text{PS}_4 + 2 \text{H}_2\text{S} ] This reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tripropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorotetrathioate oxides.

    Reduction: Reduction reactions can convert the phosphorotetrathioate group to phosphorodithioate.

    Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.

Major Products:

    Oxidation: Phosphorotetrathioate oxides.

    Reduction: Phosphorodithioate derivatives.

    Substitution: Various alkyl or aryl phosphorotetrathioates.

Scientific Research Applications

Tripropan-2-yl phosphorotetrathioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tripropan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved include the inhibition of phosphatase activity and the modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-3,3-Dimethylbutyl Isopropylphosphonofluoridate

Structural Differences :

  • Phosphorotetrathioate vs. Phosphonofluoridate: The sulfur atoms in the tetrathioate group (S) replace oxygen and fluorine in phosphonofluoridates, altering reactivity. For example, sulfur’s lower electronegativity reduces susceptibility to nucleophilic attack compared to fluorine-containing analogs .
  • Substituents: Tripropan-2-yl phosphorotetrathioate features isopropyl groups, while O-3,3-dimethylbutyl isopropylphosphonofluoridate has a branched alkyl chain (3,3-dimethylbutyl) and a fluorine atom .
1-(N-Substituted Amino)-2,2,2-Trifluoroethylphosphonates

Reactivity :

  • The trifluoroethyl group enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions. In contrast, tetrathioates exhibit slower hydrolysis rates due to sulfur’s weaker leaving-group ability .
Tetrachloromonospirocyclotriphosphazenes

Structural Framework :

  • Cyclotriphosphazenes (e.g., compounds 1 and 2 in ) feature a cyclic P3N3 backbone, whereas phosphorotetrathioates are monomeric .
  • The spirocyclic architecture of phosphazenes allows for tunable properties via substitution, whereas phosphorotetrathioates’ properties are dominated by sulfur’s electron-donating effects.

Data Table: Comparative Analysis of Organophosphorus Compounds

Property This compound O-3,3-Dimethylbutyl Isopropylphosphonofluoridate 1-(N-Substituted Amino)-2,2,2-Trifluoroethylphosphonate Tetrachloromonospirocyclotriphosphazene
Central Atom P(S)4 P(O,F) P(O) with CF3 Cyclic P3N3
Key Substituents Isopropyl 3,3-Dimethylbutyl, Fluorine Trifluoroethyl, Amine Chlorine, Spirocyclic Groups
Reactivity Hydrolysis-resistant Highly reactive (neurotoxic) Electrophilic Tunable via substitution
Primary Applications Agrochemical stabilizers Regulated chemicals Pharmaceuticals, Catalysts Flame retardants
Synthesis Route Thiolation of phosphates Fluoridation of phosphonates Trifluoroacetimidoyl halide reactions Spirocyclization of chlorophosphazenes
Reference -

Research Findings and Implications

  • Stability: Phosphorotetrathioates’ sulfur-rich structure enhances stability in acidic environments compared to phosphonofluoridates, which degrade rapidly under similar conditions .
  • Toxicity Profile: Fluorinated and chlorinated analogs (e.g., phosphonofluoridates, phosphazenes) are associated with higher acute toxicity, whereas sulfur-containing derivatives like tetrathioates are less bioavailable, reducing environmental risks .
  • Industrial Relevance: The isopropyl groups in this compound likely improve solubility in non-polar matrices, making it preferable for polymer additives over hydrophilic phosphonates .

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